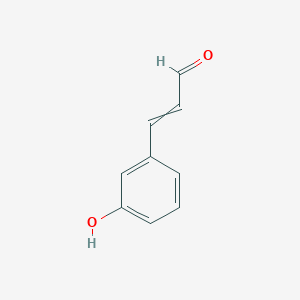

3-Hydroxycinnamaldehyde

説明

特性

分子式 |

C9H8O2 |

|---|---|

分子量 |

148.16 g/mol |

IUPAC名 |

3-(3-hydroxyphenyl)prop-2-enal |

InChI |

InChI=1S/C9H8O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1-7,11H |

InChIキー |

DCHPWNOJPJRSEA-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)O)C=CC=O |

製品の起源 |

United States |

準備方法

Reaction Protocol

-

Reagents :

-

3-Hydroxybenzaldehyde: 1,221 mg

-

Acetonitrile: 20 mL

-

Acetaldehyde: 3 mL

-

Potassium hydroxide: 1,200 mg

-

-

Procedure :

-

Combine 3-hydroxybenzaldehyde and acetonitrile in a reactor.

-

Add acetaldehyde under continuous stirring at room temperature (25°C).

-

Stir for 20 minutes, then introduce KOH.

-

Maintain stirring for 2 hours at 25°C.

-

Isolate the product via vacuum filtration and purify using recrystallization.

-

Mechanistic Insights

The reaction proceeds via a base-catalyzed aldol condensation (Figure 1):

The use of acetonitrile enhances solubility of intermediates, while room-temperature conditions suppress side reactions.

Comparative Analysis of Methods

Table 1: Comparison of Preparation Methods

| Parameter | Conventional Method | Patent CN108863745A |

|---|---|---|

| Catalyst | NaOH | KOH |

| Solvent | Ethanol | Acetonitrile |

| Reaction Time (hours) | 4–6 | 2 |

| Temperature (°C) | 60–80 | 25 |

| Yield (%) | 60–65 | 76.5–77.2 |

The patent method achieves a 15–17% yield improvement by eliminating energy-intensive heating and optimizing catalyst loading.

Critical Factors Influencing Preparation

Catalyst Selection

Potassium hydroxide outperforms NaOH due to:

Solvent Effects

Acetonitrile’s low polarity (dielectric constant = 37.5) facilitates:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 3-Hydroxycinnamaldehyde in laboratory settings?

- Methodological Answer : Synthesis typically involves aldol condensation or oxidation of cinnamyl alcohol derivatives. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra) and high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Mass spectrometry (MS) can validate molecular weight . For analogs like 2′-hydroxycinnamaldehyde, biotin-conjugated pull-down assays and thermal shift assays (e.g., CETSA) have been used to confirm binding interactions .

Q. Which analytical techniques are most reliable for assessing the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Use HPLC coupled with photodiode array (PDA) detection to monitor degradation products. Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) can predict shelf life. Differential scanning calorimetry (DSC) identifies polymorphic changes, while gas chromatography (GC) detects volatile impurities. Reference standards from NIST or certified suppliers ensure calibration accuracy .

Q. How can researchers evaluate the basic biological activity of this compound in preliminary assays?

- Methodological Answer : Conduct dose-response experiments in cell viability assays (e.g., MTT or resazurin reduction) across cancer/normal cell lines. For anti-inflammatory activity, measure inhibition of NF-κB or COX-2 via ELISA. Antioxidant potential can be tested using DPPH radical scavenging assays. Always include positive controls (e.g., ascorbic acid for antioxidants) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in studies reporting ROS-dependent vs. ROS-independent mechanisms of this compound in cancer cell apoptosis?

- Methodological Answer :

- Step 1 : Use ROS scavengers (e.g., NAC or glutathione) to determine if apoptosis is reversed .

- Step 2 : Perform time-course experiments to distinguish primary (direct STAT3 inhibition) vs. secondary (ROS-mediated) effects.

- Step 3 : Validate via dual-reporter assays (e.g., STAT3-luciferase + ROS-sensitive fluorescent probes). Conflicting results may arise from cell-type-specific redox environments or compound concentration thresholds .

Q. How can target specificity of this compound be confirmed to rule off-target effects in signaling pathways?

- Methodological Answer :

- Biochemical : Drug affinity responsive target stability (DARTS) or thermal proteome profiling (TPP) identifies direct binding partners .

- Genetic : CRISPR/Cas9 knockout of STAT3 in cell models to assess dependency of observed effects.

- Computational : Molecular docking against STAT3’s SH2 domain (PDB ID: 1BG1) followed by mutagenesis studies to validate binding residues .

Q. What methodologies are optimal for elucidating the apoptosis-inducing mechanisms of this compound in drug-resistant cancer models?

- Methodological Answer :

- Flow cytometry : Annexin V/PI staining to quantify early/late apoptosis.

- Western blot : Monitor cleavage of caspases (e.g., caspase-3, PARP) and Bcl-2 family proteins.

- Transcriptomics : RNA-seq to identify dysregulated apoptosis-related genes (e.g., BAX, BCL2L1). For resistant models, combine with ABC transporter inhibitors (e.g., verapamil) to assess efflux pump involvement .

Q. What pharmacokinetic challenges are associated with this compound, and how can they be addressed in preclinical studies?

- Methodological Answer :

- Challenge : Low bioavailability due to rapid metabolism.

- Solutions :

- Prodrug design : Esterify the hydroxyl group to enhance membrane permeability.

- Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles for sustained release.

- In silico modeling : Use tools like GastroPlus to predict absorption/distribution based on logP (-0.7 to 1.2) and solubility (~2.5 mg/mL) .

Q. How can synergistic interactions between this compound and conventional chemotherapeutics be systematically investigated?

- Methodological Answer :

- Combinatorial screening : Use a checkerboard assay to calculate combination indices (CI) via Chou-Talalay method.

- Mechanistic studies : RNA-seq or phosphoproteomics to identify overlapping vs. unique pathways (e.g., STAT3 + MAPK crosstalk).

- In vivo validation : Xenograft models treated with sub-therapeutic doses of both agents to assess tumor growth delay .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values of this compound across studies?

- Methodological Answer :

- Variable sources : Compare compound purity (HPLC ≥98% vs. lower grades) and cell passage numbers.

- Assay conditions : Standardize incubation time (48–72 hr), serum concentration (e.g., 10% FBS), and seeding density.

- Meta-analysis : Pool data from ≥5 independent studies using random-effects models to calculate weighted IC₅₀ ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。